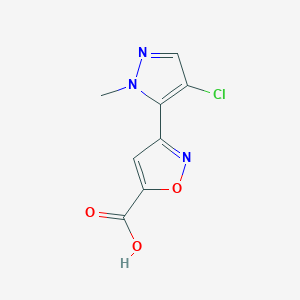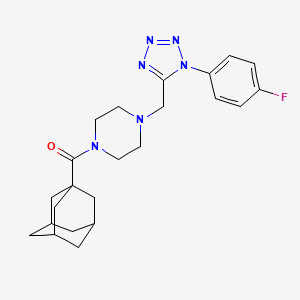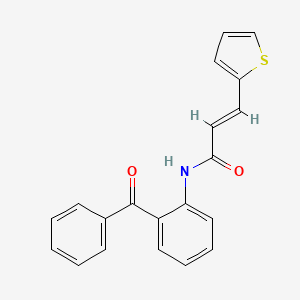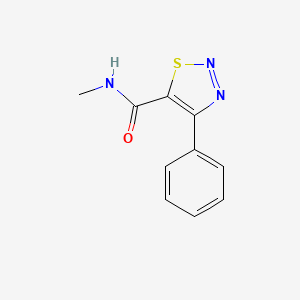
N-(4-methoxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide, also known as MPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPS is a piperidine-based compound that belongs to the class of sulfonylurea drugs. The compound has been shown to exhibit various biochemical and physiological effects and has been extensively studied for its mechanism of action.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of ATP-sensitive potassium (KATP) channels. KATP channels play a crucial role in regulating insulin secretion and glucose metabolism. By inhibiting KATP channels, this compound may increase insulin secretion and improve glucose metabolism. The compound may also modulate pain perception by inhibiting the activity of voltage-gated sodium channels.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to improve glucose metabolism and regulate insulin secretion in animal models of diabetes. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has been studied for its potential use in the treatment of chronic pain due to its ability to modulate pain perception.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-methoxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide is its simple synthesis method, which allows for the production of large quantities of the compound. This compound has also been extensively studied for its potential therapeutic applications, making it an attractive target for further research. However, one of the limitations of this compound is its relatively low potency compared to other sulfonylurea drugs. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of N-(4-methoxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide. One potential direction is to further investigate the mechanism of action of the compound. Understanding the mechanism of action may provide insights into the potential therapeutic applications of this compound. Another potential direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. This information may be useful in the development of this compound as a potential therapeutic agent. Finally, further studies are needed to evaluate the safety and efficacy of this compound in humans. Clinical trials may be necessary to determine the potential therapeutic applications of this compound in the treatment of diabetes, inflammation, and pain.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with piperidine-4-carboxamide in the presence of a base. The reaction yields this compound as a white solid with a high purity. The synthesis method is simple and efficient, and the compound can be produced in large quantities.
Scientific Research Applications
N-(4-methoxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit antidiabetic, anti-inflammatory, and analgesic properties. This compound has been studied for its ability to regulate insulin secretion and improve glucose metabolism in animal models of diabetes. The compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been studied for its potential use in the treatment of chronic pain due to its ability to modulate pain perception.
properties
IUPAC Name |
N-(4-methoxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-17-5-3-16(4-6-17)21-20(23)15-11-13-22(14-12-15)28(24,25)19-9-7-18(27-2)8-10-19/h3-10,15H,11-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWWNXSXZGAROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2902256.png)
![3,6-Dichloro-2-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2902257.png)
![7-fluoro-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2902258.png)

![4-methoxy-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2902262.png)





![5-(2-Methylphenyl)-2-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrimidine](/img/structure/B2902271.png)
![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2902275.png)
